N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
Overview
Description
N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.217 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 3-chlorobenzyl group and two amine groups, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 3-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. A base, such as sodium hydroxide or potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups replacing the original amine groups.
Scientific Research Applications
N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
- N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(3-Chlorobenzyl)cyclohexane-1,3-diamine hydrochloride
Comparison:
- Structural Differences: The position of the amine groups on the cyclohexane ring differs among these compounds, leading to variations in their chemical and biological properties.
- Unique Properties: N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-N-[(3-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQFKQKOGQNTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-53-8 | |
Record name | 1,2-Cyclohexanediamine, N1-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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